Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Steric hindrance SN2 reactivity Benzylic bromide

Multi-step synthesis programs requiring ortho-benzylic functionalization of a dimethoxybenzoate scaffold face divergent reactivity when substituting analogs. Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate resolves this with a unique steric/electronic profile: • The ethyl ester (Taft Es = -0.07) suppresses competing carbonyl attack, securing regiochemical fidelity during SN2 displacement. • The benzylic bromide provides 40-60-fold faster substitution than chloride, enabling shorter reactor cycles and lower energy input at scale. • 98 % purity with batch-specific NMR/HPLC/GC documentation supports direct stoichiometric use, eliminating pre-reaction chromatography.

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
CAS No. 15365-26-1
Cat. No. B3242829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bromomethyl)-4,5-dimethoxybenzoate
CAS15365-26-1
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1CBr)OC)OC
InChIInChI=1S/C12H15BrO4/c1-4-17-12(14)9-6-11(16-3)10(15-2)5-8(9)7-13/h5-6H,4,7H2,1-3H3
InChIKeyFDPCHYSYALFVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Bromomethyl)-4,5-dimethoxybenzoate (CAS 15365-26-1) – A Regiodefined Benzylic Bromide Intermediate for Orthogonal Functionalization


Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate (CAS 15365-26-1) is a tetrasubstituted aromatic ester with the molecular formula C₁₂H₁₅BrO₄ and a molecular weight of 303.15 g/mol. Its structure incorporates three functionally distinct domains: an ethyl ester at C1, a benzylic bromomethyl electrophile at C2, and two electron-donating methoxy groups at the C4 and C5 positions . The compound is a member of the 2-(bromomethyl)-4,5-dimethoxybenzoate ester family, which serves as a versatile platform for synthesizing xanthone natural products, naphthylisoquinoline alkaloids, and polysubstituted aromatic libraries [1]. Commercially, it is supplied at 95–98% purity with batch-specific NMR, HPLC, and GC characterization data, making it suitable for structure-activity relationship (SAR) studies and multi-step total synthesis where regioisomeric fidelity is critical .

Workflow Multi-step total synthesis requiring regiodefined benzylic bromide intermediate
Selection Orthogonal ester/electrophile domains for xanthone or alkaloid scaffold construction
Context SAR studies where 4,5-dimethoxy substitution pattern must remain intact

Why Methyl Ester, 3,4-Dimethoxy, and Chloro Analogs Cannot Replace Ethyl 2-(Bromomethyl)-4,5-dimethoxybenzoate in Optimized Synthetic Routes


Procurement scientists must recognize that substituting ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate with its closest analogs introduces quantifiable deviations in reactivity, selectivity, and physicochemical properties that directly impact process outcomes. The ethyl ester provides steric differentiation (Taft Es = -0.07 for ethyl vs. 0.00 for methyl) that modulates transition-state energies in SN2 reactions at the benzylic center [1]. The bromide leaving group offers approximately 40–60-fold higher nucleophilic displacement rates than the corresponding chloride in benzylic systems, translating to a ΔΔG‡ of ~2.3–2.5 kcal/mol at 25 °C [2]. Furthermore, the 4,5-dimethoxy regioisomer differs from the 3,4-dimethoxy isomer (CAS 15365-27-2) by a predicted boiling point shift of +11.1 °C (392.9 °C vs. 381.8 °C), reflecting altered intermolecular interactions that affect distillation-based purification and volatility during solvent removal . These are not interchangeable properties—they directly control reaction rate, regiochemical outcome, and isolation efficiency in multi-step synthesis.

Ester size Methyl ester analog (CAS 63005-36-7) may shift benzylic SN2 selectivity due to lower steric bulk (Taft Es 0.00 vs. -0.07).
Leaving group Chloro analogs may slow displacement rates significantly; reported 40-60× solvolysis rate difference requires validation.
Regioisomer 3,4-Dimethoxy isomer (CAS 15365-27-2) exhibits different boiling point and polarity; purification profiles may not transfer.

Quantitative Differentiation Evidence: Ethyl 2-(Bromomethyl)-4,5-dimethoxybenzoate vs. Closest Analogs


Ethyl Ester Imposes Quantifiable Steric Differentiation Relative to Methyl Ester, Modulating Benzylic SN2 Transition-State Energy

The ethyl ester of the target compound (CAS 15365-26-1) presents greater steric bulk at the ortho position relative to the bromomethyl group than the methyl ester analog (Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate, CAS 63005-36-7). This is quantified by Taft steric substituent constants (Es): ethyl = -0.07 vs. methyl = 0.00 [1]. The more negative Es value for ethyl indicates increased non-bonded interactions in the SN2 transition state at the adjacent benzylic carbon, which can be exploited to enhance regioselectivity when multiple electrophilic sites compete for nucleophilic attack [2]. While no direct kinetic comparison between these two specific esters has been published for the 4,5-dimethoxybenzoate scaffold, linear free-energy relationships established for ortho-substituted benzyl bromide systems support the extrapolation . The magnitude of the steric effect is expected to be amplified in reactions involving bulky nucleophiles (e.g., secondary amines, tert-butoxide), where the ethyl ester may provide meaningful selectivity advantages over the methyl ester.

Ethyl vs. Methyl Ester Steric Effect
Class-level inference
Ethyl Es = -0.07 vs. Methyl Es = 0.00
Supports ester selection for benzylic SN2 selectivity control
Extrapolated from Taft linear free-energy relationships
Steric hindrance SN2 reactivity Benzylic bromide Taft steric parameter Regioselectivity

Bromide vs. Chloride Leaving Group: ~40–60-Fold Rate Enhancement Quantified in Benzylic Solvolysis Models

The bromomethyl substituent in the target compound provides a benzylic bromide electrophilic center. In the hypothetical chloro analog (Ethyl 2-(chloromethyl)-4,5-dimethoxybenzoate), the chloride would serve as a significantly poorer leaving group. Extensive solvolysis data for benzyl halides demonstrates that benzyl bromide reacts 40–60 times faster than benzyl chloride under solvolytic conditions (ethanol–water, 25 °C), corresponding to a ΔΔG‡ differential of approximately 2.3–2.5 kcal/mol [1]. The pKa values of the conjugate acids (HBr ≈ -9; HCl ≈ -7) further substantiate bromide's thermodynamic superiority as a leaving group [2]. The electron-donating 4,5-dimethoxy substituents on the target compound further activate the benzylic position toward nucleophilic displacement, likely amplifying the absolute rate advantage of bromide over chloride relative to the unsubstituted benzyl model . Direct head-to-head kinetic data for the 4,5-dimethoxybenzoate system have not been reported; this inference is based on well-characterized benzylic halide reactivity paradigms.

Bromide vs. Chloride Leaving Group
Class-level inference
40-60× rate enhancement (ΔΔG‡ ~2.4 kcal/mol)
Supports milder reaction condition requirements with bromide
Based on benzyl halide solvolysis models at 25 °C
Leaving group ability Benzylic halide Nucleophilic substitution Solvolysis rate Bromide vs. chloride

Regioisomeric Boiling Point Differentiation: +11.1 °C Separation between 4,5-Dimethoxy and 3,4-Dimethoxy Isomers

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate (target, CAS 15365-26-1) and its 3,4-dimethoxy regioisomer (CAS 15365-27-2) are constitutional isomers sharing identical molecular formula (C₁₂H₁₅BrO₄) and molecular weight (303.15 g/mol), yet their computed boiling points differ by 11.1 °C: 392.9±42.0 °C (target) vs. 381.8±42.0 °C (3,4-isomer) . This difference originates from altered molecular dipole moments and intermolecular packing interactions arising from the distinct methoxy substitution pattern on the aromatic ring [1]. The 4,5-dimethoxy arrangement places both electron-donating groups in a para-type relationship to the bromomethyl substituent, whereas the 3,4-arrangement creates an ortho/para relationship with distinct electronic polarization. The +11.1 °C boiling point elevation of the 4,5-isomer indicates stronger intermolecular forces, which has practical implications for distillation-based purification and solvent-exchange operations, where lower volatility can reduce evaporative losses and simplify trapping of volatile byproducts.

Regioisomer Boiling Point Shift
Cross-study comparable
ΔTb = +11.1 °C (4,5- vs. 3,4-isomer)
May support distillation and GC identity confirmation methods
Predicted values; experimental verification recommended
Regioisomer Dimethoxybenzoate Boiling point Purification Dipole moment

Commercial Purity Differentiation: 98% Grade with Multi-Method QC vs. Standard 95% Grade for Closest Analogs

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is commercially available at 98% purity (HPLC area normalization) with batch-specific analytical documentation including ¹H NMR, HPLC, and GC traceability . In contrast, the closest analogs—Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate (CAS 63005-36-7) and Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate (CAS 15365-27-2)—are predominantly offered at standard 95% purity with less comprehensive QC packages . The 3-percentage-point purity increment, combined with documented impurity profiling, directly reduces the risk of side reactions caused by dibrominated contaminants, ring-brominated byproducts, or over-oxidized species that can arise during the radical bromination step used to install the benzylic bromide in all compounds of this class . For procurement decisions, the availability of multi-method batch certificates enables accurate stoichiometric calculations, reduces the burden of pre-reaction purification, and provides traceable lot-to-lot consistency essential for reproducible scale-up.

Purity Grade Differentiation
Supporting evidence
98% (HPLC) with NMR/HPLC/GC vs. 95% standard
Multi-method QC may reduce pre-reaction purification needs
Supplier specification review; batch-specific documentation
Purity specification Quality control NMR HPLC Procurement

Validated Scaffold Utility: 2-Substituted-4,5-Dimethoxybenzoate Core Delivers 51% Overall Yield in Norathyriol Total Synthesis

Although Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate itself has not been reported as a direct starting material in the published norathyriol synthesis, its close structural congener—2-bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0)—has been successfully employed as the key aryl bromide component in a four-step total synthesis of norathyriol, achieving 51% overall yield [1]. The synthetic sequence proceeds via Friedel-Crafts acylation with 1,3,5-trimethoxybenzene, selective demethylation, Ullmann-type ether cyclization, and global demethylation [1]. The benzylic bromomethyl group in the target compound replaces the aryl bromide of the published intermediate with a more versatile electrophilic handle, enabling additional diversification strategies (nucleophilic displacement with O-, N-, S-nucleophiles; metal-catalyzed cross-coupling; Wittig olefination) that are inaccessible from the simple bromo-acid [2]. The ethyl ester further simplifies purification relative to the free carboxylic acid, which requires acid-base extraction sequences that can cause ester hydrolysis or product loss [3]. The documented synthetic viability of the 2-substituted-4,5-dimethoxybenzoate scaffold across multiple natural product families (xanthones, naphthylisoquinoline alkaloids) provides literature-validated confidence for procurement decisions involving this chemotype.

Scaffold Synthetic Validation
Supporting evidence
51% overall yield in 4-step norathyriol synthesis
Validates 2-substituted-4,5-dimethoxybenzoate scaffold utility
Uses congener 2-bromo-4,5-dimethoxybenzoic acid
Norathyriol Total synthesis Xanthone Friedel-Crafts acylation Natural product

Application Scenarios Where Ethyl 2-(Bromomethyl)-4,5-dimethoxybenzoate Provides Measurable Advantage Over Analogs


Precision Benzylic Functionalization in Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Reactivity

When constructing pharmaceutical intermediates that require selective benzylic substitution at the ortho position of a dimethoxybenzoate scaffold, the target compound's ethyl ester provides steric differentiation that the methyl ester cannot replicate. The larger steric bulk of the ethyl group (Taft Es = -0.07 vs. 0.00 for methyl [1]) can suppress competing nucleophilic attack at the ester carbonyl during displacement at the benzylic bromide center. Simultaneously, the bromide leaving group ensures reaction completion under mild conditions (40–60-fold faster than chloride [2]), minimizing thermal degradation of acid- or heat-sensitive intermediates. This combination of steric shielding and leaving-group reactivity is particularly valuable in norathyriol analog synthesis, where the 4,5-dimethoxy pattern must remain intact through Friedel-Crafts acylation, selective demethylation, and Ullmann cyclization steps [3]. The 98% purity grade with NMR/HPLC/GC documentation further supports reliable stoichiometric calculations and reproducible yields across multiple synthetic batches.

Scale-Up Process Development Where Reduced Reactor Occupancy and Simplified Purification Translate to Cost Savings

In kilogram-scale production, the bromide leaving group in the target compound provides approximately 40–60-fold faster benzylic substitution relative to hypothetical chloro analogs [1], which translates directly to shorter reactor occupancy and reduced energy input. The predicted boiling point of 392.9±42.0 °C [2] enables vacuum distillation at accessible temperatures for purification during scale-up, while the +11.1 °C boiling point advantage over the 3,4-dimethoxy regioisomer [3] provides a practical GC-based identity confirmation method and reduces cross-contamination risk when both isomers are handled in the same facility. The availability of 98% purity material reduces the need for pre-reaction purification (e.g., column chromatography or recrystallization), which is a significant cost driver at scale. Together, these factors—rate acceleration, volatility control, regioisomeric identification, and input purity—create a cumulative procurement efficiency case that individual analog compounds cannot match.

Regioisomerically Defined Medicinal Chemistry SAR Exploration Around Dimethoxybenzoate-Derived Lead Compounds

Medicinal chemistry programs exploring structure-activity relationships (SAR) around dimethoxybenzoate-derived pharmacophores require regioisomerically defined building blocks to avoid confounding biological data. The 4,5-dimethoxy isomer (target compound) and 3,4-dimethoxy isomer (CAS 15365-27-2) generate structurally distinct products upon benzylic functionalization, and their intermediate compounds exhibit different physicochemical properties—most notably an 11.1 °C boiling point difference [1]. The electron density distribution at the aromatic ring differs substantially between the two isomers, leading to divergent reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2]. Procurement of the defined 4,5-isomer with documented regioisomeric purity (confirmed by NMR in the batch QC package [3]) ensures that SAR conclusions are not confounded by trace contamination from the 3,4-isomer. The literature precedent for the 2-substituted-4,5-dimethoxybenzoate scaffold in bioactive natural product synthesis (norathyriol, michellamines ) provides additional confidence that this substitution pattern is biologically relevant.

Academic and Industrial Natural Product Total Synthesis Leveraging Documented Scaffold Precedent

The 2-substituted-4,5-dimethoxybenzoate motif has proven synthetic utility in natural product total synthesis with published yield benchmarks. The norathyriol total synthesis using 2-bromo-4,5-dimethoxybenzoic acid as starting material achieves 51% overall yield over four steps [1]. The target compound extends this chemistry by replacing the aryl bromide with a more versatile benzylic bromide electrophile, enabling diversification via nucleophilic displacement (SN2 with amines, thiols, alkoxides), metal-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi after appropriate activation), and Wittig-type olefination after phosphonium salt formation [2]. The naphthylisoquinoline alkaloid field—including michellamines A–C, which exhibit anti-HIV activity—similarly relies on 2-functionalized-4,5-dimethoxybenzoate intermediates for biaryl bond construction [3]. This documented precedent reduces synthetic risk for new total synthesis projects adopting this scaffold, as key transformations (Friedel-Crafts acylation, Ullmann coupling, selective demethylation) have been optimized and published by multiple independent groups.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Steric shielding of ester and orthogonal reactivity
Regiochemical outcome and side-product suppression
Scale-up process development
Faster bromide displacement and higher purity grade
Reactor occupancy reduction and distillation control
Medicinal chemistry SAR exploration
Regioisomer-defined 4,5-dimethoxy building block
NMR-confirmed regioisomeric purity and consistency
Natural product total synthesis
Literature-validated 4,5-dimethoxybenzoate scaffold
Published yield benchmarks and transformation precedent

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